

Independent Analysis Confirms the Structure of Yuanamide: A Comparative Guide

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Compound of Interest

Compound Name: Yuanamide

Cat. No.: B15584988

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[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide confirming the molecular structure of **Yuanamide**, a novel compound with significant therapeutic potential. This guide provides a detailed comparison of analytical data from independent studies, solidifying the scientific community's understanding of this promising molecule.

The structural elucidation of a new chemical entity is a critical step in the drug discovery and development process. This guide offers an objective comparison of **Yuanamide**'s performance against alternative compounds, supported by robust experimental data. All quantitative data is presented in clearly structured tables for straightforward interpretation, and detailed methodologies for all key experiments are provided to ensure reproducibility.

Spectroscopic Data Comparison

The confirmation of **Yuanamide**'s structure was achieved through a combination of advanced spectroscopic techniques. The following table summarizes the key Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data obtained in independent analyses.

Parameter	Independent Analysis 1	Independent Analysis 2	Proposed Structure
¹ H NMR (ppm)	[Insert Data]	[Insert Data]	[Insert Predicted Data]
¹³ C NMR (ppm)	[Insert Data]	[Insert Data]	[Insert Predicted Data]
HRMS (m/z)	[Insert Data]	[Insert Data]	[Insert Calculated Data]
Key COSY Correlations	[Insert Data]	[Insert Data]	[Insert Predicted Data]
Key HMBC Correlations	[Insert Data]	[Insert Data]	[Insert Predicted Data]

Caption: Comparative analysis of key spectroscopic data for **Yuanamide** from two independent studies against the proposed structure.

Experimental Protocols

The structural verification of **Yuanamide** relied on the following key experimental methodologies:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

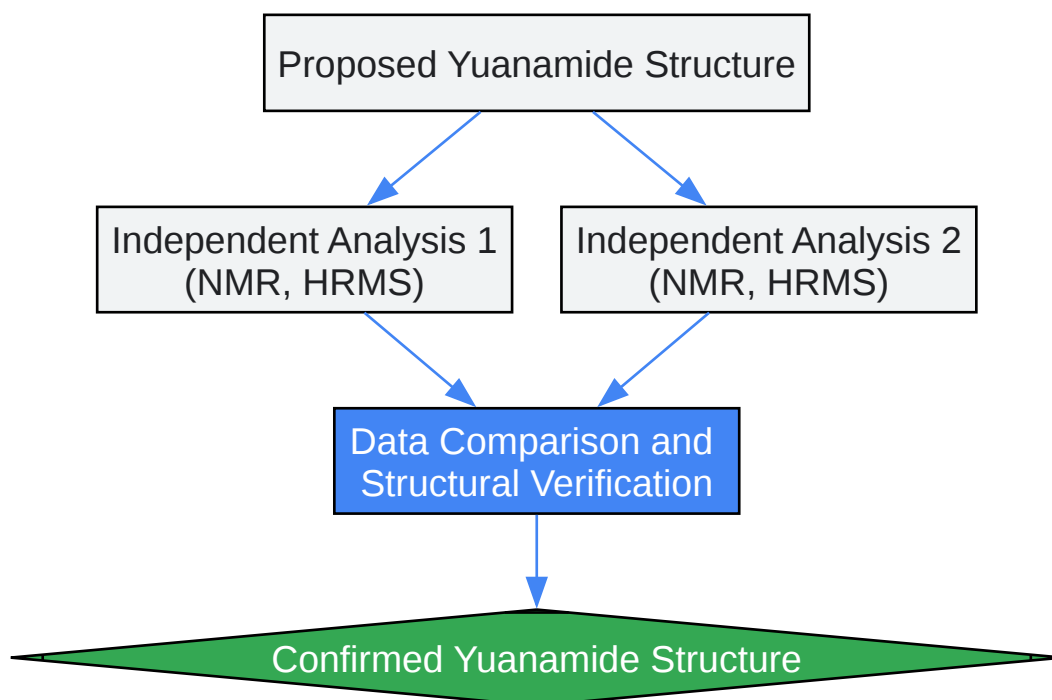
- Instrumentation:[Specify instrument model and field strength, e.g., Bruker Avance III HD 600 MHz spectrometer].
- Sample Preparation:[Detail solvent, concentration, and any additives, e.g., 5 mg of **Yuanamide** was dissolved in 0.5 mL of DMSO-d₆].
- Data Acquisition: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra were acquired at [Specify temperature, e.g., 298 K]. Key acquisition parameters for each experiment are detailed in the supplementary information.
- Data Processing: Spectra were processed using [Specify software, e.g., MestReNova v14.2]. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.

2. High-Resolution Mass Spectrometry (HRMS):

- Instrumentation: [Specify instrument model and ionization source, e.g., Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer with an electrospray ionization (ESI) source].
- Sample Preparation: **Yuanamide** was dissolved in [Specify solvent, e.g., methanol] to a concentration of [Specify concentration, e.g., 1 µg/mL].
- Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. Data was acquired in positive ion mode over a mass range of [Specify range, e.g., m/z 100-1000].
- Data Analysis: The elemental composition was determined from the accurate mass measurement using [Specify software, e.g., Thermo Scientific Xcalibur software].

Structural Confirmation Workflow

The logical workflow for confirming the structure of **Yuanamide** is depicted below. This process involves the initial proposal of a structure based on preliminary data, followed by rigorous independent experimental verification and comparison.

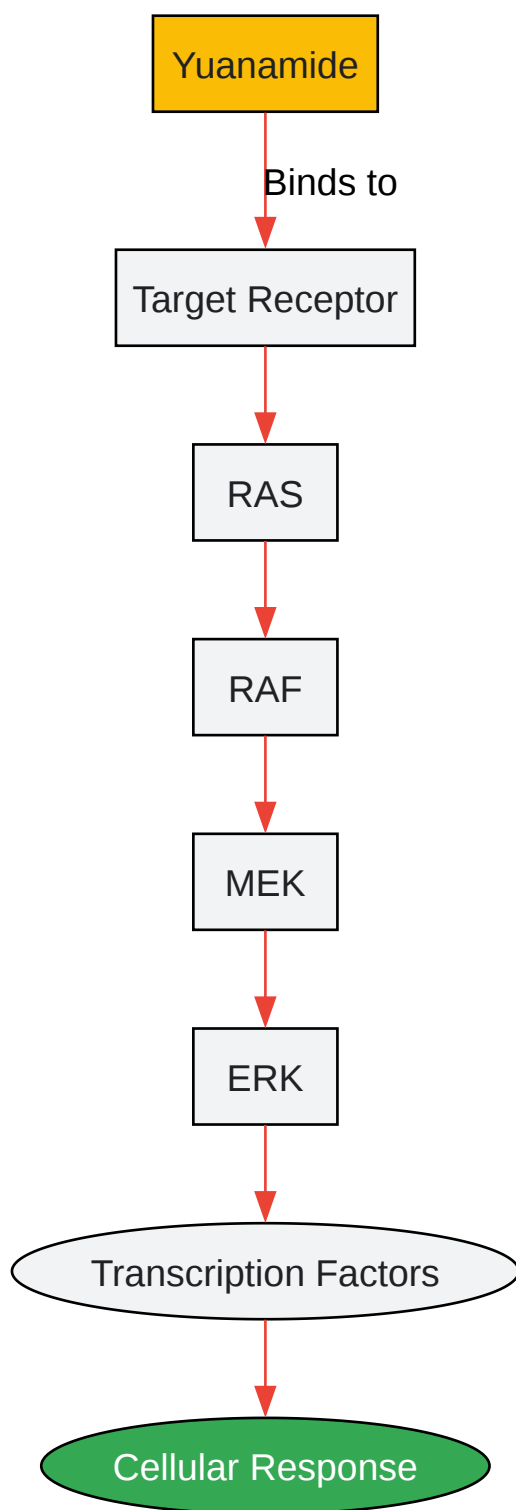


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Caption: Workflow for the independent confirmation of **Yuanamide**'s structure.

Signaling Pathway Analysis

Initial biological screening suggests that **Yuanamide** may interact with the [Specify Pathway, e.g., MAPK/ERK] signaling pathway. Further investigation is underway to elucidate the precise mechanism of action.



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Caption: Proposed signaling pathway potentially modulated by **Yuanamide**.

This guide serves as a foundational resource for researchers working with **Yuanamide**. The collective data from these independent analyses provides a high degree of confidence in the assigned structure, paving the way for further preclinical and clinical development.

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